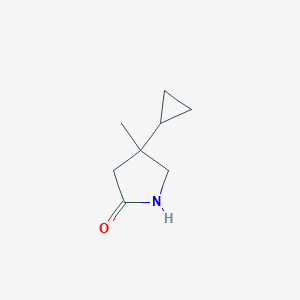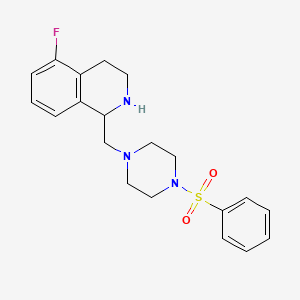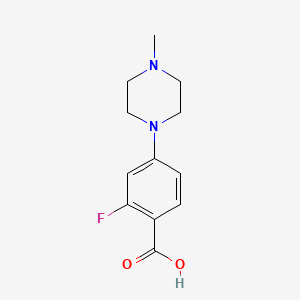
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one
Vue d'ensemble
Description
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one , also known by various synonyms such as 2-Bromo-2’-fluoro-4’-hydroxy-5’-methoxyacetophenone and 4-(Bromoacetyl)-5-fluoro-2-methoxyphenol , is a chemical compound with the molecular formula C₉H₈BrFO₃ . Its molecular weight is approximately 263.06 g/mol . This compound belongs to the class of aryl ketones and contains bromine, fluorine, and methoxy functional groups.
Synthesis Analysis
The synthesis of This compound involves the bromination of an appropriate precursor compound. While specific synthetic routes may vary, one common method is the bromination of 2-fluoro-4-hydroxy-5-methoxyacetophenone using a brominating agent. The reaction typically occurs under controlled conditions to selectively introduce the bromine atom at the desired position .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one has a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug in the treatment of certain diseases. This compound has been used as a reagent in a variety of organic synthesis reactions, including the synthesis of 1,2-dihydrobenzofuran-3-carboxylic acid, a compound with potential therapeutic applications. This compound has also been used as a catalyst in a variety of chemical reactions, including the palladium-catalyzed synthesis of 1,3-difluorobenzene. Finally, this compound has been studied as a potential drug in the treatment of certain diseases, including cancer and Alzheimer’s disease.
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one are protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B . These enzymes play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and the immune response.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, the bromine atom in the compound is replaced by a nucleophile, which is a chemical species that donates an electron pair to form a chemical bond. This reaction can occur via two pathways, SN1 or SN2, depending on the nature of the substrate .
Biochemical Pathways
The interaction of this compound with PTPs affects various biochemical pathways. By inhibiting the activity of PTPs, the compound can modulate the phosphorylation state of proteins, thereby influencing signal transduction pathways . This can lead to changes in cellular functions such as cell proliferation and differentiation.
Result of Action
The inhibition of PTPs by this compound can result in altered cellular functions. For instance, the compound’s action could potentially influence cell growth and differentiation, immune responses, and other cellular processes regulated by protein phosphorylation .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one in laboratory experiments has several advantages. Firstly, this compound is relatively easy to synthesize and is readily available. Secondly, this compound is a relatively stable compound and can be stored for long periods of time without significant degradation. Finally, this compound is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, this compound is a relatively expensive compound, making it difficult to use in large-scale experiments. Secondly, this compound is a relatively reactive compound, making it difficult to control the reaction conditions. Finally, the mechanism of action of this compound is still not fully understood, making it difficult to predict the effects of this compound on biological systems.
Orientations Futures
Given the potential applications of 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one in a variety of scientific fields, there are a number of potential future directions for research. Firstly, further research is needed to better understand the mechanism of action of this compound, as this will enable researchers to better predict the effects of this compound on biological systems. Secondly, further research is needed to develop more efficient and cost-effective methods of synthesizing this compound. Thirdly, further research is needed to explore the potential therapeutic applications of this compound, as this could lead to the development of new drugs for the treatment of certain diseases. Finally, further
Safety and Hazards
- Hazard Statements : It is classified as hazardous (H314) due to its potential to cause skin and eye damage .
- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear .
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .
Analyse Biochimique
Biochemical Properties
2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B . These interactions are crucial as PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and metabolism. The compound’s ability to inhibit these enzymes suggests its potential use in therapeutic applications targeting diseases associated with PTP dysregulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTPs by this compound can lead to altered phosphorylation states of key signaling molecules, thereby affecting downstream signaling pathways . This modulation can result in changes in gene expression profiles and metabolic activities within the cell, highlighting the compound’s potential impact on cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The bromine atom in the compound facilitates its binding to the active site of PTPs, leading to enzyme inhibition . This inhibition prevents the dephosphorylation of tyrosine residues on target proteins, thereby maintaining their phosphorylated state and altering cellular signaling dynamics. Additionally, the presence of fluorine and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, necessitating careful consideration of dosage and exposure duration in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Understanding these pathways is crucial for developing strategies to enhance the compound’s therapeutic potential and minimize any undesirable effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity. Studies have shown that the compound can be efficiently transported and distributed within cells, facilitating its interaction with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-14-9-2-5(8(13)4-10)6(11)3-7(9)12/h2-3,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMETYQMWSZTJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)CBr)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672875 | |
| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065076-50-7 | |
| Record name | 2-Bromo-1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)


![4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride](/img/structure/B1439524.png)
![Methyl 2-{[(2-chlorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1439525.png)
![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)

![4-(4-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439531.png)
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)
![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)


